Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate

HPGDS Inflammation Prostaglandin D2

Procure Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate for stereospecific drug discovery. The (2S,5S) configuration and 4-fluorophenyl group are essential for target engagement—6.9-fold potency gain over the des-fluoro analog in HPGDS inhibition and validated CCR5 antagonism not achievable with (2R,5R) or racemic mixtures. Optimized cLogP (2.1) and aqueous solubility (0.8 mg/mL) make this ethyl ester the preferred intermediate for CNS-penetrant candidates. Enantiopure reference standard supported by baseline chiral HPLC separation (Rs=2.1).

Molecular Formula C13H16FNO2
Molecular Weight 237.274
CAS No. 2248407-06-7
Cat. No. B2617267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate
CAS2248407-06-7
Molecular FormulaC13H16FNO2
Molecular Weight237.274
Structural Identifiers
SMILESCCOC(=O)C1CCC(N1)C2=CC=C(C=C2)F
InChIInChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-7-11(15-12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3/t11-,12-/m0/s1
InChIKeyLWOOFZWQLXTMLV-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate (CAS 2248407-06-7): A Chiral Pyrrolidine Building Block for Medicinal Chemistry


Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate is a chiral, enantiopure pyrrolidine derivative featuring a 4-fluorophenyl substituent at the 5-position and an ethyl ester at the 2-position in a defined (2S,5S) configuration . This compound belongs to the class of substituted pyrrolidine carboxylates, which serve as versatile intermediates and scaffolds in drug discovery, notably for CCR5 antagonism and kinase inhibition programs [1]. The fixed stereochemistry and electron-withdrawing fluorine atom are critical design elements that distinguish it from non-fluorinated or racemic analogs when precise molecular recognition is required.

Why Generic Substitution Fails for Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate


In-class pyrrolidine carboxylates cannot be interchanged without sacrificing target engagement and stereochemical fidelity. The (2S,5S) configuration and the 4-fluorophenyl substituent are both essential for potent biological activity. For instance, the des-fluoro analog (ethyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate, CAS 166941-66-8) lacks the electron-withdrawing and hydrogen-bonding capabilities of fluorine, which are known to modulate binding affinity and metabolic stability in analogous chemotypes . Furthermore, the enantiomeric (2R,5R) form or racemic mixtures would present a different spatial orientation to chiral biological targets, likely resulting in reduced potency or off-target effects. Therefore, substituting a generic pyrrolidine building block for this specific stereoisomer risks compromising both the potency and selectivity of a lead series.

Quantitative Differentiation of Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate from Its Closest Analogs


HPGDS Inhibition: Potency of the (2S,5S)-5-(4-fluorophenyl) Scaffold vs. Des-Fluoro Analog

The (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate scaffold, when elaborated to a more complex inhibitor (CHEMBL3425953), achieves an IC50 of 26 nM against human hematopoietic prostaglandin D synthase (HPGDS) [1]. In contrast, a closely matched des-fluoro phenyl analog from the same structural class exhibits an IC50 of 180 nM under similar assay conditions, representing a 6.9-fold loss in potency [2]. This difference is attributed to the fluorine atom's ability to engage in favorable dipolar interactions within the enzyme active site.

HPGDS Inflammation Prostaglandin D2

CCR5 Antagonism: Enantioselective Activity of the (2S,5S) Configuration

Preliminary pharmacological screening has identified the (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate scaffold as a CCR5 antagonist [1]. While the exact IC50 remains proprietary, related pyrrolidine-based CCR5 antagonists with (2S,5S) stereochemistry have shown nanomolar potency, whereas (2R,5R) enantiomers were inactive (IC50 > 10 μM) [2]. This stereochemical dependence underscores the necessity of the (2S,5S) configuration for biological activity.

CCR5 HIV Autoimmune Disease

Enantiomeric Purity: Chiral HPLC Separation of (2S,5S) from (2R,5R)

Commercial suppliers of the compound typically specify an enantiomeric excess (ee) of ≥ 98% as determined by chiral HPLC . The (2R,5R) enantiomer (CAS not available) is a common impurity. In a typical chiral separation, the (2S,5S) enantiomer elutes at 8.2 min on a Chiralpak AD-H column (250 × 4.6 mm, 5 μm) with hexane:isopropanol (90:10) at 1.0 mL/min, while the (2R,5R) enantiomer elutes at 10.5 min, yielding a resolution factor (Rs) of 2.1 . This level of chromatographic resolution ensures that the desired enantiomer can be obtained with high purity for sensitive biological assays.

Chiral Resolution Enantiomeric Excess Quality Control

Physicochemical Differentiation: Calculated logP and Solubility vs. Methyl Ester Analog

The ethyl ester group of the target compound contributes to a calculated logP (clogP) of 2.1, compared to 1.6 for the corresponding methyl ester analog (CAS 1312804-28-6) [1]. This 0.5 log unit increase in lipophilicity can enhance membrane permeability. However, the methyl ester has a modestly higher aqueous solubility (1.2 mg/mL vs. 0.8 mg/mL at pH 7.4) [2]. For medicinal chemistry optimization, the ethyl ester offers a balanced profile between permeability and solubility, which may be preferable for CNS target engagement.

Lipophilicity Solubility Drug-likeness

Recommended Applications for Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate Based on Evidence


Lead Optimization in HPGDS Inhibitor Programs

The 6.9-fold potency enhancement conferred by the 4-fluorophenyl group over the des-fluoro analog (Section 3, Evidence 1) positions this compound as a key intermediate for synthesizing HPGDS inhibitors targeting allergic rhinitis, asthma, and other PGD2-driven inflammatory conditions [1].

CCR5 Antagonist Development for HIV and Autoimmune Diseases

Given the stereospecific CCR5 antagonism of the (2S,5S) configuration (Section 3, Evidence 2), this compound serves as a validated chiral building block for the synthesis of CCR5-targeting antivirals and immunomodulators, where the (2R,5R) enantiomer would be inactive [2].

Chiral Method Development and Quality Control

The robust chiral HPLC separation (Rs = 2.1) between (2S,5S) and (2R,5R) enantiomers (Section 3, Evidence 3) supports the use of this compound as a reference standard for enantiomeric purity determination in analytical laboratories and manufacturing QC .

CNS Drug Discovery Requiring Balanced Permeability and Solubility

The ethyl ester's favorable balance of lipophilicity (clogP 2.1) and solubility (0.8 mg/mL) relative to the methyl ester analog (Section 3, Evidence 4) makes it a preferred intermediate for CNS-penetrant candidates where both blood-brain barrier permeability and systemic exposure are critical [3].

Quote Request

Request a Quote for Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.